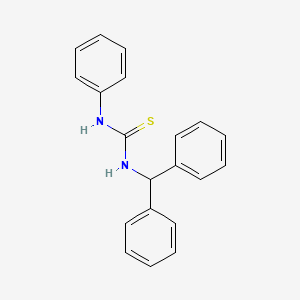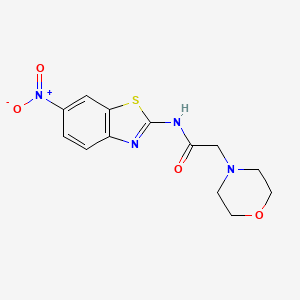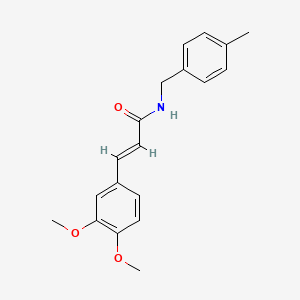![molecular formula C12H14N2O2 B5775945 1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5775945.png)
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole, also known as Moxonidine, is a selective agonist of the imidazoline receptor. It is a synthetic compound that has been extensively researched for its potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Mecanismo De Acción
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure and sympathetic nerve activity. It stimulates the release of nitric oxide, which causes vasodilation and reduces blood pressure. It also inhibits the release of norepinephrine, which reduces sympathetic nerve activity and further decreases blood pressure.
Biochemical and physiological effects:
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has been found to have several biochemical and physiological effects, including a reduction in sympathetic nerve activity, an increase in parasympathetic tone, and a decrease in oxidative stress and inflammation. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial in the treatment of diabetes and metabolic syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments, including its selectivity for the imidazoline receptor and its ability to reduce blood pressure and sympathetic nerve activity. However, its effects may be influenced by other factors such as diet, exercise, and genetics, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole, including its potential use in the treatment of other diseases such as diabetes, metabolic syndrome, and Alzheimer's disease. It may also be useful in combination with other drugs or therapies for the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2-(2-methoxyphenoxy)ethylamine with imidazole-1-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with imidazole-1-acetic acid in the presence of a coupling agent, followed by deprotection of the resulting intermediate.
Aplicaciones Científicas De Investigación
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases. It has been shown to reduce blood pressure by decreasing sympathetic nerve activity and increasing parasympathetic tone. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as diabetes, metabolic syndrome, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-2-3-5-12(11)16-9-8-14-7-6-13-10-14/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCLXLRLFCLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)






![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

